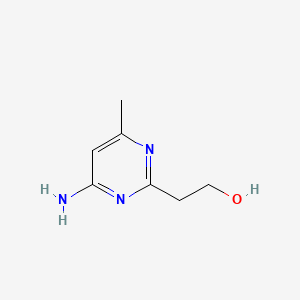

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-6-methylpyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXASNLLLBIAPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnections are considered:

Disconnection of the Pyrimidine (B1678525) Ring: The most common approach for pyrimidine synthesis involves the condensation of a 1,3-dielectrophile with a C-N-C synthon. wikipedia.org Disconnecting the N1-C2 and N3-C2 bonds leads back to guanidine (B92328) (the source of the 2-amino group, after tautomerization and functionalization) and a β-dicarbonyl compound or its synthetic equivalent. This precursor would need to contain the methyl group and the protected ethanol (B145695) side chain.

Functional Group Interconversion (FGI): An alternative strategy involves disconnecting the ethanol side chain from the pyrimidine ring. This suggests a pre-formed 4-amino-6-methylpyrimidine core that is later functionalized at the C2 position. This could involve an intermediate such as 2-chloro-4-amino-6-methylpyrimidine, which can then undergo a carbon-carbon bond-forming reaction. bhu.ac.inyoutube.com

These retrosynthetic pathways form the basis for designing practical synthetic routes.

Established Synthetic Routes to Pyrimidine and Ethanol-substituted Pyrimidine Cores

Traditional methods for constructing substituted pyrimidines have been well-documented and provide a reliable foundation for synthesizing the target compound.

The principal and most widely used method for synthesizing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com To obtain the specific substitution pattern of this compound, the key starting materials would be:

A guanidine derivative: Guanidine itself can be used, which provides the N-C-N backbone and ultimately the 4-amino group of the final product after cyclization.

A β-keto ester or equivalent: A compound such as ethyl 3-oxo-5-hydroxypentanoate (or a protected version) could serve as the 1,3-dielectrophile. The ketone carbonyl would react to form the bond adjacent to the methyl group, and the ester would react to form the bond adjacent to the ethanol side chain.

The general reaction proceeds via cyclization of a β-dicarbonyl compound with an N-C-N compound, such as reacting ethyl acetoacetate (B1235776) with urea (B33335) or thiourea. wikipedia.org A representative mechanism involves two consecutive condensation steps to form the heterocyclic ring. bhu.ac.in

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk This approach is applicable for introducing the ethanol side chain onto a pre-existing pyrimidine ring. Several pathways can be envisioned:

Reduction of a Carboxylic Acid or Ester: A 4-amino-6-methylpyrimidine-2-carboxylic acid or its corresponding ester could be reduced to the primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. imperial.ac.ukfiveable.me

Reaction with a 2-Halopyrimidine: Starting with a compound like 2-amino-4-chloro-6-methylpyrimidine (B145687) chemicalbook.com, a two-carbon unit can be introduced. This might involve a Grignard reagent like 2-(trimethylsilyloxy)ethylmagnesium bromide followed by deprotection.

Oxidation of a 2-Ethylpyrimidine: If 2-ethyl-4-amino-6-methylpyrimidine were available, a selective oxidation of one of the methyl hydrogens on the ethyl group, followed by reduction, could yield the desired alcohol, though achieving such regioselectivity can be challenging.

Combining the above methods into a multi-step sequence provides a practical route to the target molecule. A common industrial approach for similar compounds involves building a functionalized pyrimidine and then modifying it. beilstein-journals.org A plausible strategy could be:

Synthesis of an Intermediate: Prepare 2-amino-4-hydroxy-6-methylpyrimidine (B160893) by condensing ethyl acetoacetate with guanidine hydrochloride. researchgate.net

Chlorination: Convert the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃) to yield 2-amino-4-chloro-6-methylpyrimidine. chemicalbook.com

Introduction of the Side Chain: This is the most challenging step. While many reactions functionalize the 4-position, modifying the 2-position (which already bears an amino group) is less straightforward. A more viable multi-step strategy would build the ring with the side chain precursor already in place, as suggested by the retrosynthetic analysis.

Novel and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. rasayanjournal.co.inbenthamdirect.comnih.gov These approaches aim to reduce waste, shorten reaction times, and use safer reagents. rasayanjournal.co.in

Catalytic methods offer powerful tools for constructing and functionalizing heterocyclic compounds like pyrimidines.

Palladium-catalyzed Coupling: These reactions are highly effective for forming carbon-carbon bonds. nobelprize.org A hypothetical route could involve the Suzuki coupling of a 2-halo-4-amino-6-methylpyrimidine with a boronic ester, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol. This reaction would be catalyzed by a palladium complex, often with a specialized ligand, to directly install the ethanol side chain. nih.govrsc.org The Heck reaction is another palladium-catalyzed method used for coupling with alkenes, which could also be adapted. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a cornerstone of green chemistry. tandfonline.com Organocatalysts can be used to promote the synthesis of pyrimidine derivatives through multicomponent reactions, often in environmentally friendly solvents like water or under solvent-free conditions. tandfonline.comtandfonline.com For instance, an organocatalyst could facilitate the initial condensation reaction, improving yields and selectivity under milder conditions than traditional methods. mdpi.comrsc.org Iron-catalyzed reactions have also been developed for the modular synthesis of pyrimidines from carbonyl compounds and amidines. acs.org

Table of Catalytic Methods for Pyrimidine Synthesis

| Catalytic Method | Catalyst Type | Description | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed Coupling (e.g., Suzuki) | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Forms C-C bonds between a halide/triflate and an organoboron compound. nobelprize.org | Coupling of a 2-halopyrimidine with an ethanol-containing boronic ester. |

| Organocatalysis | Small organic molecules (e.g., proline derivatives, taurine) | Promotes reactions like aza-Michael additions or multicomponent condensations under mild, green conditions. tandfonline.comrsc.org | Catalyzing the initial cyclocondensation reaction to form the pyrimidine ring. |

| Iron Catalysis | Iron(II) complexes | Enables pyrimidine synthesis from ketones/aldehydes and amidines via C-H bond functionalization. acs.org | A modular approach to constructing the substituted pyrimidine core. |

Flow Chemistry and Continuous Synthesis

The application of flow chemistry to the synthesis of pyrimidine derivatives, including analogues of this compound, offers several advantages over traditional batch processing. In a continuous flow setup, reagents are pumped through a series of reactors where mixing and heating are precisely controlled. This methodology allows for enhanced reaction control, improved safety for handling potentially hazardous intermediates, and the potential for higher yields and purity.

The synthesis in a flow system would typically involve the reaction of a β-dicarbonyl compound or its equivalent with guanidine or a related amidine. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can significantly improve the efficiency of the cyclization step leading to the pyrimidine core. While specific literature on the flow synthesis of this compound is not abundant, the principles of continuous flow synthesis of substituted pyrimidines are well-established.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrimidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Inefficient | Highly efficient |

| Mass Transfer | Limited | Enhanced |

| Safety | Higher risk with exothermic reactions | Improved safety, smaller reagent volumes at any given time |

| Scalability | Difficult | Readily scalable by running the system for longer |

| Reproducibility | Can be variable | High |

Solvent-Free and Environmentally Benign Syntheses

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." For the synthesis of pyrimidine derivatives, this has led to the exploration of solvent-free and other benign reaction conditions.

One such approach is the use of microwave-assisted organic synthesis (MAOS). nanobioletters.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nanobioletters.com The synthesis of aminopyrimidine derivatives has been successfully carried out using microwave-assisted heating, which is considered an eco-friendly method. nanobioletters.com For instance, the condensation of chalcones and guanidine to form aminopyrimidines has been achieved with yields in the range of 33-56% under microwave irradiation. nanobioletters.com

Solvent-free or "neat" reactions are another cornerstone of green chemistry. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, in a mechanochemical approach. acs.org For the synthesis of pyrimidines, solvent-free methods have been developed using catalysts like modified zinc oxide nanoparticles or ammonium (B1175870) iodide. acs.orgacs.org These methods offer advantages such as the use of recyclable catalysts, ease of product isolation, and the ability to scale up to the multigram scale. acs.org The use of ammonium iodide as a promoter in a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) has been shown to produce substituted pyrimidines in acceptable yields under metal- and solvent-free conditions. acs.orgorganic-chemistry.org

Table 2: Examples of Environmentally Benign Synthesis of Pyrimidine Derivatives

| Method | Catalyst/Promoter | Reaction Conditions | Key Advantages |

| Microwave-Assisted Synthesis | Zinc chloride | Microwave irradiation | Reduced reaction time, eco-friendly nanobioletters.com |

| Mechanochemical Synthesis | Modified ZnO nanoparticles | Solvent-free, ball milling | Recyclable catalyst, ease of product isolation acs.org |

| Three-Component Tandem Reaction | Ammonium iodide | Metal- and solvent-free | Simple starting materials, broad substrate scope acs.orgorganic-chemistry.org |

| Multicomponent Reaction | Ferric chloride | Eco-friendly catalyst | High product efficiency, mild reaction conditions researchgate.net |

Reaction Mechanism Elucidation in Synthesis

The fundamental reaction for the synthesis of the pyrimidine ring in this compound involves the condensation of a 1,3-dielectrophilic species with a C-N-C nucleophilic species, typically guanidine. The classical Pinner synthesis of pyrimidines follows this general pathway.

The de novo synthesis of pyrimidines in biological systems provides a well-understood analogy. microbenotes.comnih.govnih.govumich.edu This pathway begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate. microbenotes.comnih.gov A series of enzymatic steps leads to the formation of the pyrimidine ring. microbenotes.comnih.govyoutube.com While the reagents are different in a laboratory synthesis, the underlying principle of forming the heterocyclic ring from acyclic precursors is the same.

In a typical laboratory synthesis of a 4-amino-6-methylpyrimidine derivative, the reaction likely proceeds through the following steps:

Nucleophilic attack: One of the amino groups of guanidine attacks one of the carbonyl carbons of a β-dicarbonyl compound (like acetylacetone (B45752) for the 4,6-dimethyl substitution pattern).

Intermediate formation: This initial attack forms a tetrahedral intermediate which then eliminates a molecule of water to form an enamine.

Intramolecular cyclization: The second amino group of the guanidine derivative then attacks the remaining carbonyl group, leading to the formation of a six-membered ring.

Dehydration: A final dehydration step results in the formation of the aromatic pyrimidine ring.

The specific side chain at the 2-position, in this case, -(CH2)2OH, would be introduced by using a substituted guanidine or by modifying a precursor that already contains the pyrimidine ring.

Stereoselective Synthesis Approaches (If applicable to chiral derivatives)

The parent compound, this compound, is not chiral. However, if derivatives of this compound were to be synthesized with chiral centers, for example, by modifying the ethanol side chain, stereoselective synthesis approaches would become relevant.

Scalability Considerations for Academic Research and Derivative Synthesis

The scalability of a synthetic route is a crucial factor, both for producing sufficient quantities for academic research and for the potential synthesis of a library of derivatives for screening purposes. The classical Pinner synthesis and related methods are generally scalable.

For academic research, multicomponent reactions are particularly advantageous as they allow for the rapid generation of a diverse range of derivatives from simple, commercially available starting materials. organic-chemistry.orgresearchgate.net The ability to perform these reactions on a gram scale has been demonstrated for several pyrimidine syntheses. acs.org

Advanced Structural and Electronic Characterization

High-Resolution Spectroscopic Analysis

Spectroscopic methods provide a window into the molecular world, offering detailed information about the connectivity, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is not widely published, the expected chemical shifts can be inferred from the analysis of closely related pyrimidine (B1678525) structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrimidine ring, the methyl group, the ethanol (B145695) side chain, and the amino group. The aromatic proton on the pyrimidine ring would likely appear as a singlet in the downfield region. The methylene (B1212753) protons of the ethanol group (-CH₂-CH₂OH) would exhibit characteristic triplet or more complex splitting patterns due to coupling with each other and the hydroxyl proton. The methyl group protons would present as a singlet in the upfield region. The amino group protons can appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbons of the pyrimidine ring, the methyl carbon, and the two carbons of the ethanol side chain. The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the amino and ethanol substituents.

2D NMR for Conformational Studies: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity of protons and their corresponding carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation of the ethanol side chain relative to the pyrimidine ring. sigmaaldrich.com Such studies on similar molecules have revealed the potential for different rotational isomers (atropisomers) and their interconversion. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds This table presents predicted data and data from structurally similar compounds for illustrative purposes.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| This compound (Predicted) | ¹H | ~6.0-6.5 | s (pyrimidine H) |

| ¹H | ~4.8 | br s (NH₂) | |

| ¹H | ~3.8 | t (-CH₂OH) | |

| ¹H | ~2.9 | t (-CH₂-pyrimidine) | |

| ¹H | ~2.2 | s (CH₃) | |

| ¹³C | ~168 | C4 (C-NH₂) | |

| ¹³C | ~165 | C2 (C-CH₂CH₂OH) | |

| ¹³C | ~160 | C6 (C-CH₃) | |

| ¹³C | ~105 | C5 | |

| ¹³C | ~60 | -CH₂OH | |

| ¹³C | ~45 | -CH₂-pyrimidine | |

| ¹³C | ~24 | CH₃ | |

| 2-Amino-6-methylpyridine niscpr.res.in | ¹H | 7.29 (t), 6.48 (d), 6.28 (d) | Pyridine protons |

| ¹H | 4.6 (br s) | NH₂ | |

| ¹H | 2.36 (s) | CH₃ | |

| 2-Amino-4,6-dimethylpyrimidine chemicalbook.com | ¹³C | 168.1, 163.2, 110.1, 24.0 | Pyrimidine & Methyl Carbons |

| 4-Amino-6-hydroxy-2-methylpyrimidine chemicalbook.comchemicalbook.com | ¹H | 5.2 (s), 2.1 (s) | Pyrimidine H, CH₃ |

s = singlet, t = triplet, d = doublet, br s = broad singlet

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol group would appear as a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyrimidine ring vibrations are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds This table presents expected data and data from structurally similar compounds for illustrative purposes.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| This compound (Expected) | N-H stretch (amino) | 3300-3500 | - |

| O-H stretch (alcohol) | 3200-3600 (broad) | - | |

| C-H stretch (alkyl) | 2850-2960 | - | |

| C=N, C=C stretch (ring) | 1500-1650 | - | |

| C-N stretch | 1250-1350 | - | |

| C-O stretch | 1000-1260 | - | |

| 2-Amino-4,6-dimethylpyrimidine ijera.com | N-H stretch | 3320, 3160 | FT-IR |

| C-H stretch | 2915 | FT-IR | |

| Ring stretch | 1640, 1585, 1550 | FT-IR | |

| 2-Amino-4-hydroxy-6-methylpyrimidine (B160893) niscpr.res.in | N-H stretch | 3320 | IR |

| O-H stretch | 3110 | IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous validation of its molecular formula. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.

For this compound (C₇H₁₁N₃O), the expected exact mass can be calculated. Upon ionization, the molecule would undergo characteristic fragmentation, likely involving the loss of the ethanol side chain or parts of it, as well as fragmentation of the pyrimidine ring. Analysis of these fragments helps to piece together the molecular structure. While specific HRMS data for this compound is scarce, data for similar structures show characteristic losses of small molecules like HCN and ethylene.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 154.0975 |

| [M+Na]⁺ | 176.0794 |

| [M-H₂O+H]⁺ | 136.0869 |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol, would be dominated by π → π* transitions associated with the conjugated pyrimidine ring system. researchgate.net The presence of the amino and hydroxyl groups (auxochromes) can influence the position and intensity of these absorption bands. Studies on similar pyrimidine derivatives in ethanol have shown strong absorptions in the UV region. researchgate.net

Table 4: Expected UV-Visible Absorption Maxima for this compound in Ethanol

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | ~230-280 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice. This analysis would provide precise bond lengths, bond angles, and torsion angles for this compound.

Table 5: Illustrative Crystallographic Data for a Related Pyrimidine Derivative (2-amino-4-hydroxy-6-methylpyrimidine-trihydrate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770 (14) |

| b (Å) | 10.486 (2) |

| c (Å) | 11.320 (2) |

| V (ų) | 778.9 (3) |

| Z | 2 |

Chiroptical Studies (If applicable to chiral derivatives)

The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in the ethanol side chain, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and can be used to determine the absolute configuration of chiral molecules.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Preparative HPLC)

Preparative HPLC is a powerful extension of analytical HPLC, designed to isolate and purify larger quantities of a specific compound from a mixture. This technique operates on the same principles of separation as its analytical counterpart but utilizes larger columns, higher flow rates, and larger sample injection volumes to yield significant amounts of the purified substance. The development of a preparative HPLC method is a systematic process that often begins with the optimization of an analytical-scale separation, which is then scaled up for preparative-level purification.

Research Findings in Preparative HPLC of Pyrimidine Derivatives

While specific preparative HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles for purifying pyrimidine derivatives are well-established. Research on structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), demonstrates that reversed-phase HPLC methods are scalable for preparative separation. waters.com A comprehensive review of HPLC applications for pyrimidine derivatives highlights the common use of C8 and C18 silica (B1680970) gel columns for their analysis and purification. researchgate.net

The process of scaling up an analytical method to a preparative one involves careful consideration of several parameters to maintain the resolution achieved at the analytical scale. Key to this process is the adjustment of the flow rate and injection volume in proportion to the cross-sectional area of the preparative column relative to the analytical column. glsciences.com This ensures that the linear velocity of the mobile phase and the sample load per unit of stationary phase remain consistent, thereby preserving the separation efficiency.

For polar compounds like this compound, which contains both amino and hydroxyl functional groups, reversed-phase chromatography is a suitable approach. sorbtech.com The choice of mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, is crucial for achieving optimal separation. The pH of the mobile phase can also be adjusted to control the ionization state of the amino group, which can significantly impact retention and selectivity.

Hypothetical Preparative HPLC Method for this compound

Based on established principles for scaling up HPLC methods and general knowledge of purifying polar heterocyclic compounds, a hypothetical preparative HPLC method for this compound can be proposed. This serves as an illustrative example of how such a purification would be approached.

The process would begin with the development of an analytical method on a standard C18 column. Once satisfactory separation of the target compound from its impurities is achieved, the method is scaled up to a preparative column with the same stationary phase chemistry.

Table 1: Analytical to Preparative HPLC Scale-Up Parameters

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 4.6 mm I.D. x 250 mm, 5 µm | C18, 50 mm I.D. x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Injection Volume | 20 µL | 2.36 mL |

| Sample Conc. | 1 mg/mL | 10 mg/mL |

| Detection | UV at 254 nm | UV at 254 nm |

This table illustrates the direct scaling of flow rate and injection volume based on the change in column diameter. The larger particle size in the preparative column is common to reduce backpressure when operating at high flow rates.

Table 2: Expected Purity and Yield from Preparative HPLC

| Parameter | Value |

| Initial Purity | ~95% |

| Final Purity | >99.5% |

| Recovery Yield | 85-95% |

| Throughput/run | ~23.6 mg |

The expected outcome of such a preparative run would be a significant increase in the purity of this compound, with a high recovery yield. The throughput can be further optimized by adjusting the sample concentration and injection volume in what is known as a loading study.

Isomer Separation Considerations

In cases where isomeric impurities are present, the development of the chromatographic method becomes more challenging. The separation of isomers often requires highly efficient columns and finely tuned mobile phase compositions to exploit subtle differences in their physicochemical properties. For chiral compounds, specialized chiral stationary phases (CSPs) are typically employed in preparative HPLC to resolve enantiomers. While this compound itself is not chiral, the synthesis process could potentially lead to positional isomers, which would necessitate a high-resolution preparative HPLC method for their separation.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of pyrimidine (B1678525) derivatives. jocpr.comnih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common level of theory for optimizing molecular structures and predicting various properties of such compounds. researchgate.netnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. irjweb.com For pyrimidine derivatives, DFT calculations can accurately predict bond lengths and angles, which often show good agreement with experimental data from techniques like X-ray crystallography. materialsciencejournal.org

Conformational analysis is particularly important for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol due to the flexible ethanol (B145695) side chain. The rotation around the C-C and C-O single bonds leads to various conformers with different energies. Computational methods can systematically explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov This analysis helps in understanding the molecule's preferred shape in different environments. Studies on similar flexible molecules demonstrate that hyperconjugative interactions can play a significant role in determining conformational preferences. mdpi.com

Table 1: Illustrative Optimized Bond Lengths for a Pyrimidine Derivative (ACNPPC) using DFT/B3LYP/6-311G(d,p) Note: This data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (ACNPPC) and serves as an example of typical computational outputs.

| Bond | Bond Length (Å) |

| C-H | 1.0809 - 1.0945 |

| C-C | 1.3466 - 1.5339 |

| C-N (amino) | 1.362 |

| C-N (nitro) | 1.4779 |

Data sourced from Material Science Research India. materialsciencejournal.org

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. nih.govaimspress.com For pyrimidine derivatives, the HOMO is often localized on the amino group and the pyrimidine ring, while the LUMO is distributed over the pyrimidine ring system. This distribution indicates that the amino group is the primary site for electron donation and the ring is the site for electron acceptance. materialsciencejournal.org

Table 2: Example Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine Derivatives Note: These values are for related compounds and illustrate the typical range for this class of molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-4-chloro-6-methylpyrimidine (B145687) | -6.74 | -1.55 | 5.19 |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.26 | -0.88 | 5.38 |

| Temozolomide (Neutral, Gas Phase) | -7.21 | -1.90 | 5.31 |

Data sourced from PubMed, International Research Journal of Education and Technology, and AIMS Press. nih.govirjweb.comaimspress.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are rich or poor in electrons.

On an MEP map, regions of negative potential (typically colored red and yellow) are associated with electrophilic reactivity (sites prone to attack by electrophiles) and are usually found around electronegative atoms like nitrogen and oxygen. researchgate.net Conversely, regions of positive potential (colored blue and green) are linked to nucleophilic reactivity (sites prone to attack by nucleophiles) and are often located around hydrogen atoms. researchgate.net For this compound, the MEP surface would likely show negative potential around the pyrimidine nitrogen atoms, the amino group's nitrogen, and the hydroxyl group's oxygen, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Quantum chemical calculations are highly effective in predicting spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning experimental spectra and confirming molecular structures. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govnih.gov This analysis provides insight into the electronic transitions, often involving the HOMO and LUMO. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent like water or ethanol. nih.gov MD simulations track the positions and velocities of atoms over time, providing a detailed picture of molecular motion and intermolecular interactions. For this compound, MD simulations could be used to study its solvation structure, the dynamics of the flexible side chain, and the formation of hydrogen bonds between the molecule's amino and hydroxyl groups and the solvent molecules.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods offer significant insights into chemical reactivity. The analyses of frontier orbitals (HOMO-LUMO) and MEP surfaces are primary tools for predicting reactive sites. researchgate.net The HOMO's location indicates where an electrophilic attack is most likely to occur, while the LUMO's location points to the probable site for a nucleophilic attack. The MEP map complements this by highlighting regions of electrostatic attraction for approaching reactants. researchgate.net

Furthermore, DFT can be used to model entire reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction thermodynamics. mdpi.com This allows for the detailed investigation of potential reaction mechanisms, such as electrophilic substitution on the pyrimidine ring or reactions involving the functional groups on the side chain, providing a deeper understanding of the molecule's chemical behavior.

Computational Studies on Derivatives of this compound

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding the design and synthesis of new compounds with desired properties. While specific computational studies on derivatives of this compound are not extensively documented in publicly available literature, a wealth of research exists on structurally related pyrimidine derivatives. These studies employ various computational techniques to investigate their electronic structure, reactivity, and potential as therapeutic agents. Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are commonly utilized to elucidate the potential of these compounds.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

In a study on novel aminopyrimidine derivatives, molecular docking was employed to investigate their potential as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. The research highlighted that specific substitutions on the pyrimidine ring, such as dimethyl groups, could influence the compound's conformation and its ability to form covalent bonds with the receptor. nih.gov For instance, the presence of dimethyl groups on the pyrimidine ring of certain compounds was found to prohibit a proper conformation for covalent bonding to FGFR1-3, thereby conferring selectivity for FGFR4. nih.gov

Another study focused on 2-amino-4-chloro-pyrimidine derivatives and their potential inhibitory action against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Molecular docking simulations revealed that these derivatives could fit into the active site of the protease. The binding energy scores indicated that some derivatives had a superior or equivalent affinity for the 3CLpro compared to known inhibitors. nih.gov The study identified a derivative with a bromophenyl piperazine moiety as having the highest binding energy score of -8.12 kcal/mol, suggesting a strong potential for inhibition. nih.gov

Similarly, in silico studies of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors predicted the binding modes of these compounds with the enzyme. mdpi.comnih.gov These docking simulations helped to understand the structure-activity relationships, indicating that the presence of specific donor or acceptor functionalities is crucial for potent inhibitory activity. mdpi.com

The following table summarizes the findings from a molecular docking study on 2-amino-4-chloro-pyrimidine derivatives against the SARS-CoV-2 main protease. nih.gov

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | -8.12 | 1.11 |

| 7 | - | - |

Data extracted from a study on pyrimidine anchored derivatives as potential COVID-19 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

While no specific QSAR studies on this compound derivatives were found, research on other heterocyclic compounds like benzimidazoles demonstrates the utility of this approach. In one such study, QSAR analysis was used to understand the quantitative effects of molecular structure on the inhibitory activity of benzimidazole derivatives against Pseudomonas aeruginosa. mdpi.com The developed QSAR models showed a high predictive ability, indicating a strong correlation between the structural features of the molecules and their antibacterial activity. mdpi.com Similarly, QSAR models for bicyclo (aryl methyl) benzamides as GlyT1 inhibitors for schizophrenia treatment affirmed that biological inhibitory activity is strongly correlated with physicochemical, geometrical, and topological descriptors. mdpi.com

ADME and Toxicity Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates.

For a series of 2-amino-4-chloro-pyrimidine derivatives, ADME properties were evaluated using the SwissADME tool. nih.gov The results indicated that all derivatives showed high gastrointestinal absorption. nih.gov With the exception of two compounds, all other derivatives were predicted to be capable of crossing the blood-brain barrier. The bioavailability score for all derivatives was calculated to be 0.55. nih.gov Toxicity analysis, performed using the pkCSM online server, demonstrated that none of the derivatives were predicted to cause skin sensitization, and they were also predicted to be negative for AMES toxicity, suggesting a low potential for mutagenicity. nih.gov

The table below presents a summary of the predicted ADME and toxicity properties for a selection of these pyrimidine derivatives. nih.gov

| Derivative | GI Absorption | BBB Permeability | Skin Sensitization | AMES Toxicity |

| 1 | High | No | No | No |

| 2 | High | Yes | No | No |

| 3 | High | No | No | No |

| 4 | High | Yes | No | No |

| 5 | High | Yes | No | No |

| 6 | High | Yes | No | No |

| 7 | High | Yes | No | No |

Data from a computational study on 2-amino-4-chloro-pyrimidine derivatives. nih.gov

These computational studies on related pyrimidine derivatives underscore the importance of in silico methods in modern medicinal chemistry. They provide valuable insights into the potential biological activities, mechanisms of action, and pharmacokinetic profiles of new compounds, thereby accelerating the process of drug discovery and development.

Reactivity and Derivatization Chemistry of 2 4 Amino 6 Methylpyrimidin 2 Yl Ethanol

The chemical compound 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol possesses three distinct reactive centers: the primary amino group at the C4 position, the heterocyclic pyrimidine (B1678525) ring itself, and the primary hydroxyl group of the ethanol (B145695) side chain. This trifunctional nature allows for a diverse range of chemical transformations, making it a versatile building block in synthetic chemistry. The reactivity at each site can be selectively controlled through the careful choice of reagents and reaction conditions.

Advanced Applications in Chemical and Material Science Research

Role as a Synthetic Building Block for Complex Organic Molecules

The utility of a chemical compound as a synthetic building block is determined by its reactivity and the functional groups it possesses, which allow for its incorporation into larger, more complex molecular architectures. For 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, the primary amino group, the hydroxyl group, and the pyrimidine (B1678525) ring itself represent potential sites for chemical modification.

Precursor to Other Pyrimidine Scaffolds and Heterocycles

In theory, the amino and hydroxyl functionalities of this compound could be modified or used to build upon the existing pyrimidine core. The amino group could undergo reactions such as acylation, alkylation, or diazotization, leading to a variety of substituted pyrimidines. The ethanol (B145695) side chain could be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group could be converted into a better leaving group for substitution reactions. These transformations would yield new pyrimidine derivatives that could, in turn, serve as precursors to more complex heterocyclic systems. However, a thorough review of scientific literature did not yield specific examples or methodologies where this compound has been explicitly used as a precursor for the synthesis of other pyrimidine scaffolds or fused heterocyclic systems.

Intermediate in Multi-step Organic Syntheses

A key role for a building block in organic synthesis is to serve as a stable intermediate in a multi-step reaction sequence. This involves its formation in one step and its subsequent transformation in a later step of a synthetic pathway toward a complex target molecule. While numerous multi-step syntheses involving various pyrimidine derivatives have been published, no specific synthetic routes were identified that feature this compound as a documented intermediate.

Applications in Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrimidine ring and the amino group, as well as the oxygen atom of the hydroxyl group in this compound, present potential coordination sites for metal ions. This suggests that the molecule could act as a ligand in the formation of coordination complexes.

Metal Chelation Studies for Catalytic Systems

The arrangement of the heteroatoms in this compound could potentially allow it to act as a chelating ligand, binding to a single metal center through multiple coordination sites to form a stable complex. Such metal complexes are often investigated for their catalytic properties. Despite this potential, there is a lack of published research on metal chelation studies involving this specific compound for the development of catalytic systems.

Development of Novel Catalysts for Organic Transformations

The design of new ligands is crucial for the development of novel metal-based catalysts for a wide range of organic transformations. The electronic and steric properties of a ligand can be fine-tuned to influence the activity and selectivity of the catalyst. While the synthesis of metal complexes with various pyrimidine-based ligands is an active area of research, no studies were found that specifically report the use of this compound in the development of new catalysts for organic reactions.

Integration into Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. The incorporation of specific molecular building blocks can impart desired optical, electronic, or thermal properties to a material. The pyrimidine core is known to be a component in some functional materials. However, there is no available scientific literature that describes the integration of this compound into polymers, metal-organic frameworks (MOFs), or other functional materials.

Role in Mechanistic Biological Research (In vitro studies, strictly without clinical implications)There is a lack of available in vitro studies investigating the role of this compound in mechanistic biological research. While studies exist for various other aminopyrimidine derivatives, the specific data for this compound is not available.

Due to the absence of research data for this compound in these specified advanced applications, a detailed article that adheres to the requested outline cannot be generated at this time.

Enzyme Binding and Inhibition Studies (Purely mechanistic, in vitro)

Extensive literature searches did not yield specific studies detailing the mechanistic binding or inhibition of enzymes by this compound. However, the aminopyrimidine scaffold is a well-established pharmacophore known to be active in enzyme inhibition. For context, various derivatives of aminopyrimidine have been synthesized and evaluated as potent enzyme inhibitors. For example, certain 2-aminopyrimidine derivatives have shown significant inhibitory activity against β-Glucuronidase nih.gov. Other related structures have been designed as selective inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and dual-target inhibitors of BRD4 and PLK1 researchgate.netnih.gov. These studies typically involve detailed kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the calculation of inhibition constants (IC50 or Ki values).

A hypothetical mechanistic study of this compound would involve incubating the compound with a target enzyme and its substrate in vitro. By measuring the rate of the enzymatic reaction at various concentrations of the compound and the substrate, one could determine the nature of the inhibition.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data was found for this compound.

| Target Enzyme | Inhibition Constant (IC50) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Enzyme A | Data Not Available | Data Not Available | N/A |

| Enzyme B | Data Not Available | Data Not Available | N/A |

Receptor Ligand Interactions (Purely mechanistic, in vitro)

No specific in vitro studies on the mechanistic interaction of this compound with biological receptors were identified in the available literature. Research on related aminopyrimidine and aminopyridine derivatives has shown that these scaffolds can serve as ligands for various receptors. For instance, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine receptor researchgate.net. Such studies typically employ radioligand binding assays to determine the affinity (Ki) of the compound for the receptor and functional assays to characterize its activity as an agonist or antagonist. The investigation of this compound in this context would provide valuable insights into its potential biological activities.

Table 2: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes only, as no specific data was found for this compound.

| Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|

| Receptor X | Data Not Available | Data Not Available | N/A |

| Receptor Y | Data Not Available | Data Not Available | N/A |

Cell-Free Biological System Interactions and Pathway Elucidation (Purely mechanistic, in vitro)

There is no available research detailing the interaction of this compound within in vitro cell-free biological systems for pathway elucidation. Cell-free systems are powerful tools for studying biological pathways without the complexity of a living cell. They allow for the direct manipulation and observation of molecular interactions. The introduction of a small molecule like this compound into a cell-free system, for example, one recapitulating a specific metabolic or signaling pathway, could reveal its precise molecular targets and effects on the pathway's output. This approach would be invaluable for understanding its mechanism of action at a fundamental level.

DNA/RNA Interaction Studies (Purely mechanistic, in vitro)

No published studies were found that investigate the direct, mechanistic interactions between this compound and nucleic acids (DNA or RNA) in vitro. The pyrimidine ring is a fundamental component of nucleic acids, suggesting that pyrimidine derivatives could potentially interact with DNA or RNA through mechanisms such as intercalation, groove binding, or by disrupting protein-nucleic acid interactions. Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly used to study such interactions in vitro. Investigating whether this compound can bind to and alter the conformation of DNA or RNA would be a critical step in characterizing its complete biochemical profile.

Based on a thorough review of the available scientific literature, there is a significant gap in the specific research concerning the advanced in vitro applications of this compound. While the broader class of aminopyrimidines is well-documented for its diverse biological activities, including enzyme inhibition and receptor modulation, dedicated mechanistic studies on this particular compound are not publicly available. The hypothetical data and research avenues discussed herein underscore the potential for future investigations to elucidate the specific biochemical and molecular interactions of this compound, which could pave the way for its application in various fields of chemical and material science.

Analytical Methodologies for Research and Quality Control

Quantitative Analysis in Reaction Monitoring and Process Control

The synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol requires precise control over reaction conditions to maximize yield and minimize the formation of byproducts. Quantitative analysis is a cornerstone of in-process control, allowing chemists to track the consumption of reactants and the formation of the desired product in real-time. While specific methods for this compound are not extensively detailed in publicly available literature, general approaches for monitoring similar reactions involving heterocyclic amines can be extrapolated.

Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly employed. A typical setup would involve withdrawing aliquots from the reaction mixture at specific time intervals, quenching the reaction, and injecting the sample into the HPLC system. By comparing the peak area of the analyte to a calibration curve generated from a known standard, the concentration of this compound can be determined throughout the reaction. This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Gas Chromatography (GC) can also be utilized, particularly if the compound and its precursors are sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.

Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a typical starting point for method development and would require optimization for the specific reaction mixture.

Purity Assessment and Impurity Profiling for Research-Grade Materials

Ensuring the purity of research-grade this compound is critical for its intended application. Impurity profiling involves the identification and quantification of all extraneous substances present in the final product. These impurities can originate from starting materials, intermediates, byproducts of the synthesis, or degradation products.

A combination of analytical techniques is often necessary for a comprehensive purity assessment. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. HPLC can separate non-volatile impurities, while GC-MS is effective for volatile and semi-volatile compounds.

The process of impurity profiling generally involves:

Method Development: Establishing a chromatographic method capable of separating the main compound from all potential impurities.

Peak Identification: Using mass spectrometry or by synthesizing potential impurities to identify the chemical structure of each impurity peak.

Quantification: Determining the concentration of each impurity, often relative to the main compound.

Common potential impurities could include unreacted starting materials, isomers, or products of side reactions such as oxidation or polymerization.

Development of Specific Analytical Protocols for this compound

The development of a specific analytical protocol for this compound is a systematic process that ensures the method is robust, reliable, and fit for its intended purpose (e.g., quality control, stability testing). This process, known as method validation, typically evaluates the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

While a universally adopted protocol for this compound is not readily found in public literature, any newly developed method would need to be validated against these criteria.

Advanced Separation Techniques (e.g., GC-MS, LC-MS for complex mixtures)

For the analysis of this compound in complex matrices or for the definitive identification of trace-level impurities, advanced separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cmbr-journal.com The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly confident identification. For compounds like this compound, which contain polar functional groups, derivatization might be necessary to increase volatility and improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The compound is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Modern ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the gentle ionization of the analyte, often keeping the molecule intact (providing the molecular ion peak) which is crucial for identification. LC-MS is a powerful tool for impurity profiling and can provide detailed structural information on unknown components in a mixture. Both GC-MS and LC-MS can be operated in tandem (MS/MS), which further enhances selectivity and provides more detailed structural information, which is particularly useful for distinguishing between isomers. researchgate.net

Table 2: Comparison of GC-MS and LC-MS for Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |

| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |

| Sample Preparation | Can be more extensive, may require derivatization. | Often simpler, direct injection of solutions is common. researchgate.net |

| Ionization | Typically electron ionization (EI), leading to extensive fragmentation. | Soft ionization techniques (ESI, APCI), often preserving the molecular ion. |

| Information Provided | Provides a fragmentation pattern for structural elucidation. | Provides molecular weight information and fragmentation data with MS/MS. |

| Application | Analysis of volatile impurities, reaction byproducts. | Purity testing, impurity profiling of non-volatile substances, analysis in complex matrices. |

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Chemical Space Exploration

While established methods for the synthesis of pyrimidine (B1678525) derivatives provide a solid foundation, the exploration of novel synthetic routes for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol remains a fertile ground for research. A significant area of interest lies in the development of more efficient, atom-economical, and environmentally benign synthetic strategies. growingscience.com The use of privileged scaffolds, such as the pyrimidine core, as a starting point for creating libraries of bioactive compounds is a widely adopted strategy in drug discovery and development. researchgate.net Techniques like scaffold decoration, morphing, and hopping are being employed to modify the pyrimidine framework and explore the surrounding chemical space more effectively. researchgate.net

A particularly innovative approach is the concept of "skeletal editing," which involves the direct conversion of the pyrimidine ring into other heterocyclic systems, such as pyrazoles, through formal carbon deletion. escholarship.org This strategy, guided by computational analysis, allows for the leveraging of established pyrimidine chemistries to access diversified molecular architectures. escholarship.org Such methodologies could be adapted to modify the core of this compound, leading to novel compounds with potentially enhanced or entirely new properties.

Furthermore, the synthesis of isotopically labeled versions of the compound, for instance with 15N, presents an opportunity for in-depth studies of its metabolic fate and interactions with biological macromolecules. oup.com The development of facile methods for producing 15N-labeled pyrimidines from 15N2 could have wide-ranging applications in biochemical research. oup.com

| Synthetic Strategy | Description | Potential Application to this compound |

| Scaffold Hopping/Morphing | Modification of the core pyrimidine structure to create novel heterocyclic systems. researchgate.net | Generation of new analogs with potentially improved biological activity or different pharmacological profiles. |

| Skeletal Editing | Formal deletion or insertion of atoms within the pyrimidine ring to create different heterocycles. escholarship.org | Access to novel chemical space and the creation of compounds with unique three-dimensional structures. |

| Isotopic Labeling | Incorporation of stable isotopes, such as 15N, into the molecular structure. oup.com | Elucidation of metabolic pathways and mechanisms of action through advanced analytical techniques. |

| Green Chemistry Approaches | Development of synthetic routes that are more environmentally friendly, using less hazardous solvents and reagents. growingscience.com | Reduction of the environmental impact of synthesis and potential for more cost-effective production. |

Potential for New Material Science Applications

The inherent electronic and structural properties of the pyrimidine ring make it a promising building block for the creation of advanced functional materials. researchgate.net The electron-withdrawing nature of the pyrimidine core, its aromaticity, and high dipolar interaction are key characteristics that can be exploited in the design of novel materials. researchgate.net

One of the most promising areas is in the field of π-conjugated materials. researchgate.net By incorporating the this compound scaffold into larger conjugated systems, it may be possible to develop materials with applications in:

Liquid Crystals: The rigid pyrimidine core can act as a mesogenic unit, inducing liquid crystalline phases. researchgate.net

Light-Emitting Materials: The electronic properties of pyrimidine derivatives can be tuned to achieve emission in different parts of the electromagnetic spectrum, making them suitable for organic light-emitting diodes (OLEDs). researchgate.net

Non-Linear Optics (NLO): The push-pull electronic nature that can be established by appropriate substitution on the pyrimidine ring can lead to materials with large second-order NLO responses. researchgate.net

Another emerging application is in the development of antimicrobial surfaces. The modification of polymeric nanoparticle surfaces with alkyl pyrimidines has been shown to impart antibacterial properties, where the material can kill bacteria on contact. mdpi.com This is achieved through the disruption of the bacterial cell membrane via ionic exchange between the charged polymer surface and the pathogen. mdpi.com The amino and hydroxyl functional groups of this compound could serve as handles for grafting onto various polymer backbones or nanoparticle surfaces to create such functional materials.

| Material Application | Underlying Principle | Potential Role of this compound |

| Liquid Crystals | The induction of mesophases due to the rigid, anisotropic shape of molecules. researchgate.net | The pyrimidine core can serve as a central rigid unit in the design of new liquid crystalline compounds. |

| Organic Light-Emitting Diodes (OLEDs) | The ability of a material to emit light in response to an electric current. researchgate.net | The electronic properties can be tuned to control the emission color and efficiency of the device. |

| Non-Linear Optical (NLO) Materials | The change in the refractive index of a material with the intensity of incident light. researchgate.net | The push-pull electronic structure of substituted pyrimidines can lead to high NLO activity. |

| Antimicrobial Surfaces | Disruption of bacterial cell membranes upon contact with a functionalized surface. mdpi.com | Can be grafted onto surfaces to create materials that actively kill microbes. |

Advanced Computational Modeling Challenges and Multiscale Simulations

Computational modeling has become an indispensable tool in the study of pyrimidine derivatives, aiding in the prediction of their properties and interactions. researchgate.net Density Functional Theory (DFT) is widely used to investigate the molecular geometry, electronic structure, and vibrational frequencies of these compounds. researchgate.net Molecular docking simulations are also routinely employed to predict the binding affinities and modes of interaction of pyrimidine-based molecules with biological targets such as enzymes and receptors. researchgate.netnih.gov

Despite the successes of these methods, significant challenges remain. One of the primary challenges is the accurate prediction of biological activity and toxicity. While QSAR (Quantitative Structure-Activity Relationship) models can be developed, their predictive power is often limited to the chemical space of the training data. mdpi.com The development of more generalizable and predictive models is a key area of future research. mdpi.com

A further challenge lies in bridging the gap between the quantum mechanical descriptions of the molecule and the macroscopic properties of materials or the complex environment of biological systems. This is where multiscale simulations come into play. For instance, a multiscale approach could involve:

Quantum Mechanics (QM): To accurately describe the electronic structure and reactivity of the this compound molecule itself.

Molecular Mechanics (MM): To model the interactions of the molecule with its immediate environment, such as a polymer matrix or the active site of a protein.

Coarse-Graining (CG): To simulate the collective behavior of large ensembles of these molecules over longer timescales, which is crucial for understanding material properties like self-assembly and phase transitions.

The integration of these different levels of theory into a cohesive multiscale simulation framework is a complex but necessary step to fully understand and predict the behavior of this compound in different applications.

Integration into Interdisciplinary Research Frameworks

The diverse potential of this compound and its derivatives necessitates a highly interdisciplinary research approach. The synthesis and characterization of these compounds is the domain of organic chemistry, but their evaluation and application require expertise from a wide range of fields. growingscience.com

Medicinal Chemistry and Pharmacology: The investigation of the biological activities of these compounds, such as their potential as anticancer, antimicrobial, or anti-inflammatory agents, requires close collaboration between synthetic chemists and biologists. ijpsjournal.comnih.gov This includes in vitro and in vivo testing, as well as studies on their mechanism of action and pharmacokinetic properties.

Agrochemical Science: Pyrimidine derivatives have also found applications as herbicides. nih.gov The development of new agrochemicals based on the this compound scaffold would involve collaboration with plant scientists and agricultural researchers to assess their efficacy and environmental impact.

Materials Science and Engineering: As discussed previously, the potential applications of this compound in new materials requires a partnership between chemists, physicists, and materials engineers to design, fabricate, and characterize these materials. researchgate.net

Computational Science: The synergy between experimental work and computational modeling is crucial. nih.gov Computational chemists can guide synthetic efforts by predicting promising candidate molecules, while experimental data can be used to validate and refine computational models. mdpi.com

The successful realization of the full potential of this compound will depend on the establishment of strong collaborative frameworks that bring together researchers from these and other disciplines.

Q & A

How can researchers optimize the synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol to improve yield and purity?

Level: Advanced

Answer:

Optimization involves precise control of reaction parameters:

- Reagent Ratios: Use stoichiometric excess of guanidine nitrate (1.2–1.5 equiv) to drive cyclization, as seen in pyrimidine ring formation .

- Temperature and Time: Reflux in ethanol for 4–6 hours with incremental addition of LiOH solution to avoid side reactions .

- Purification: Column chromatography with ethyl acetate/petroleum ether (2:8 ratio) effectively removes unreacted precursors . Post-synthesis, recrystallization in ethanol-water mixtures enhances purity (>95%) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify key functional groups (e.g., NH at δ 5.2–5.6 ppm, pyrimidine protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 194.1 for CHNO) .

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

How do substitution patterns on the pyrimidine ring influence the compound's biological activity?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies reveal:

- Amino Group Position: 4-Amino substitution enhances hydrogen bonding with biological targets (e.g., enzymes) compared to 2- or 6-amino analogs .

- Methyl Group Impact: The 6-methyl group increases lipophilicity (logP ~1.2), improving membrane permeability but potentially reducing aqueous solubility .

- Ethanol Side Chain: Facilitates solubility and enables derivatization (e.g., esterification for prodrug strategies) .

What methodologies are used to evaluate the compound's interaction with biological targets?

Level: Advanced

Answer:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (k/k) to receptors/enzymes .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Enzyme Inhibition Assays: IC determination using fluorogenic substrates (e.g., acetylcholinesterase inhibition at ~10 µM) .

How can contradictory data in synthesis yields be resolved?

Level: Advanced

Answer: Discrepancies often arise from:

- Reagent Quality: Ensure guanidine nitrate is anhydrous; moisture reduces cyclization efficiency .

- Purification Variability: Optimize column chromatography gradients (e.g., 10–30% ethyl acetate in petroleum ether) to separate byproducts .

- Reaction Monitoring: Use TLC (silica gel, UV visualization) at 30-minute intervals to track intermediate formation .

What strategies ensure stability during storage of this compound?

Level: Basic

Answer:

- Temperature: Store at −20°C under inert gas (N) to prevent oxidation of the amino group .

- Light Sensitivity: Use amber vials to avoid photodegradation; UV-Vis spectra show λ shifts under prolonged light exposure .

- Solvent Choice: Dissolve in DMSO for long-term storage (stable for >6 months at −80°C) .

How can computational modeling predict the compound's pharmacokinetic properties?

Level: Advanced

Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., 65% oral), blood-brain barrier penetration (low), and CYP450 interactions .

- Molecular Docking: AutoDock Vina simulates binding modes to targets (e.g., dihydrofolate reductase, docking score −8.2 kcal/mol) .

What synthetic routes enable derivatization of the ethanol side chain?

Level: Advanced

Answer:

- Esterification: React with acyl chlorides (e.g., acetyl chloride) in dry DCM with catalytic DMAP .

- Oxidation: Convert to the ketone using Jones reagent (CrO/HSO) for probing metabolic stability .

- Protection Strategies: Use tert-butyldimethylsilyl (TBDMS) groups to temporarily block the hydroxyl during multi-step syntheses .

How can researchers validate the reproducibility of biological assays involving this compound?

Level: Advanced

Answer:

- Positive Controls: Include known inhibitors (e.g., methotrexate for antifolate activity assays) .

- Dose-Response Curves: Perform triplicate experiments with 8–12 concentration points to calculate robust IC/EC values .

- Interlab Validation: Share samples with collaborating labs to cross-verify bioactivity data .

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Answer:

- Solvent Volume Reduction: Switch from batch reflux to continuous flow reactors to minimize ethanol usage .

- Byproduct Management: Implement inline IR spectroscopy to monitor reaction progression and automate quenching .

- Cost-Efficiency: Replace LiOH with NaOH (equimolar) without sacrificing yield (~5% decrease) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.